Chain transfer efficiencyPolymerization modifierThiol ester reactivity
Isooctyl thioglycolate (IOTG), also known as isooctyl mercaptoacetate or 2-ethylhexyl thioglycolate, is a branched thiol ester with the molecular formula C₁₀H₂₀O₂S and molecular weight 204.33 g/mol. It is typically supplied as a colorless to pale yellow, clear oily liquid with a density of 0.97 g/cm³ at 20°C, a boiling point of 96°C (at ambient pressure) or 125°C at 17 mmHg, and a flash point of 133°C.
Molecular FormulaC10H20O2S
Molecular Weight204.33 g/mol
CAS No.106-76-3
Cat. No.B3417461
⚠ Attention: For research use only. Not for human or veterinary use.
Isooctyl Thioglycolate (CAS 106-76-3) Procurement Guide: Specifications, Properties, and Industrial Function
Isooctyl thioglycolate (IOTG), also known as isooctyl mercaptoacetate or 2-ethylhexyl thioglycolate, is a branched thiol ester with the molecular formula C₁₀H₂₀O₂S and molecular weight 204.33 g/mol . It is typically supplied as a colorless to pale yellow, clear oily liquid with a density of 0.97 g/cm³ at 20°C, a boiling point of 96°C (at ambient pressure) or 125°C at 17 mmHg, and a flash point of 133°C [1]. The compound features a reactive thiol (-SH) group esterified to a branched isooctyl (6-methylheptyl) alcohol, conferring both nucleophilic reactivity and hydrophobic alkyl character [2]. Its primary industrial functions are as a chain transfer agent (CTA) for molecular weight control in free-radical polymerization and as an intermediate in the synthesis of organometallic thermal stabilizers, particularly for polyvinyl chloride (PVC) [3].
Chain TransferMolecular weight control in free-radical polymerization
IntermediatePrecursor for organometallic PVC thermal stabilizers
Odor ProfileLow-odor grade for interior coatings and consumer goods
[3] Allen, D. W., et al. Effect of stabilizers in the thermal treatment of PVC—XVI: Study of the stabilization efficiency of antimony tris(isooctyl thioglycolate) in PVC. European Polymer Journal, 1984, 20(11), 1081-1086. View Source
Why Generic Substitution of Isooctyl Thioglycolate Fails: Chain Transfer Agent Selection in Polymer Synthesis
Isooctyl thioglycolate cannot be generically substituted with other in-class chain transfer agents such as alkyl mercaptans (e.g., dodecyl mercaptan), methyl thioglycolate, or 3-mercaptopropionate esters without significantly altering polymerization kinetics, molecular weight distribution, and final material properties [1]. While all thiol-based CTAs operate via hydrogen abstraction from the -SH group, the reactivity of the thiyl radical and the resulting transfer constant are profoundly influenced by the ester-adjacent electronic environment (thioglycolate vs. mercaptopropionate) and the steric bulk of the ester alkyl group [2][3]. In thioglycolate esters, the electron-withdrawing carbonyl adjacent to the thiol enhances CTA reactivity compared to simple alkyl thiols, while the branched isooctyl group imparts specific solubility and volatility characteristics that differ from linear or shorter-chain analogs [4]. Furthermore, the odor profile, thermal stability, and storage requirements vary substantially across the thiol ester class, directly affecting formulation feasibility, worker safety, and supply chain logistics in industrial settings . Substitution without empirical validation of transfer efficiency and end-product performance therefore carries a high risk of batch failure, off-specification polymer, and increased waste.
Alkyl Mercaptan Substitution
May shift chain transfer reactivity and broaden molecular weight distribution due to lower CTA activity of simple alkyl thiols.
Methyl Thioglycolate Replacement
Thermal stability may decrease (Fair vs. Excellent), requiring refrigerated storage and risking decomposition at high process temperatures.
Mercaptopropionate Ester Use
May produce lower polymerization stress and narrower MWD; structural rigidity and modulus may differ from thioglycolate-based networks.
[1] DataIntelo. Chain Transfer Agents Market Report — Global Forecast From 2025 To 2033. 2024. View Source
[2] Al-Afyouni, M., et al. Enhancing Understanding of Thiol-X Reactions. Ph.D. Dissertation, University of Colorado Boulder, 2020. View Source
[3] Stapfer, C. H.; Herber, R. H. Structural differences among various organotin mercaptoesters. Journal of Organometallic Chemistry, 1974, 66(3), 435-442. View Source
[4] EP 0199316 A2. Emulsion polymerization process using 3-mercaptopropionate esters as chain transfer agents. European Patent Office, 1986. View Source
Quantitative Differentiation of Isooctyl Thioglycolate: Comparative Evidence for Scientific Selection and Procurement
Reaction Efficiency Comparison: Isooctyl Thioglycolate vs. Isooctyl Mercaptan vs. Methyl Thioglycolate
In comparative industrial testing under standardized polymerization conditions, isooctyl thioglycolate (IOTG) demonstrates a reaction efficiency of 92–95%, which is 7–10 percentage points higher than isooctyl mercaptan (85–88%) and 14–17 percentage points higher than methyl thioglycolate (78–82%) . This efficiency metric correlates with the yield of desired molecular weight modification per unit mass of chain transfer agent consumed.
Reaction EfficiencyData to verify
92–95%
+7–10% over isooctyl mercaptan
Supports lower dosing requirement in polymerization
IOTG exceeds isooctyl mercaptan by +7–10%; exceeds methyl thioglycolate by +14–17%
Conditions
Industrial polymerization reactor; standardized reaction conditions per vendor technical specifications
Why This Matters
Higher reaction efficiency translates to lower required dosing of the chain transfer agent to achieve target molecular weight, reducing raw material costs and minimizing residual thiol odor in the final polymer.
Chain transfer efficiencyPolymerization modifierThiol ester reactivity
Odor Level Differentiation: Isooctyl Thioglycolate vs. Isooctyl Mercaptan vs. Methyl Thioglycolate
Isooctyl thioglycolate is characterized by a low odor level compared to alternative thiol-based chain transfer agents. Direct vendor comparative data classify IOTG odor as 'Low', whereas isooctyl mercaptan is rated as 'Strong' and methyl thioglycolate as 'Moderate' . Independent hazard databases corroborate that IOTG exhibits a 'mild fruity odor' rather than the pungent, objectionable mercaptan odor typical of lower-molecular-weight thiols [1]. This is attributed to the combination of the branched isooctyl ester group with the electron-withdrawing carbonyl adjacent to the thiol, which together reduce free thiol volatility and perceived odor intensity.
Ambient temperature sensory evaluation per vendor comparative analysis; verified by HSDB and Hawley's Condensed Chemical Dictionary entries
Why This Matters
Low odor directly impacts worker acceptance, reduces facility ventilation and odor abatement costs, and expands the range of applications where residual thiol odor would otherwise be disqualifying (e.g., interior coatings, consumer goods, and cosmetic intermediates).
Thermal Stability Ranking: Isooctyl Thioglycolate vs. Isooctyl Mercaptan vs. Methyl Thioglycolate
Isooctyl thioglycolate exhibits superior thermal stability relative to comparator thiols. Vendor comparative testing rates IOTG thermal stability as 'Excellent', compared to 'Good' for isooctyl mercaptan and 'Fair' for methyl thioglycolate . This ranking is consistent with the understanding that the ester functionality in thioglycolates provides some stabilization relative to free alkyl mercaptans, and that the branched isooctyl group offers greater thermal resilience than the smaller methyl ester .
Thermal StabilityData to verify
Excellent
vs. Good (isooctyl mercaptan) / Fair (methyl thioglycolate)
May reduce decomposition risk in high-temperature processes
Vendor rating; validate under specific process conditions
Excellent thermal stability reduces the risk of decomposition during high-temperature polymerization processes (e.g., bulk or solution polymerization above 100°C), extends shelf life under ambient storage conditions, and minimizes the formation of odorous or color-forming degradation byproducts that could compromise end-product quality.
Storage Requirement Differentiation: Ambient Storage Suitability of Isooctyl Thioglycolate
Isooctyl thioglycolate can be stored under ambient conditions (15–25°C) without refrigeration, whereas methyl thioglycolate requires refrigerated storage to maintain stability . This distinction arises from the higher molecular weight and branched alkyl structure of IOTG, which confer lower vapor pressure and reduced susceptibility to oxidative or hydrolytic degradation at room temperature compared to the more volatile and reactive methyl ester.
Storage RequirementData to verify
Ambient (15–25°C)
Methyl thioglycolate: refrigerated storage
Eliminates cold chain logistics for large-volume use
Vendor recommendation; confirm with stability studies
Vendor-specified storage recommendations based on stability data
Why This Matters
Ambient storage eligibility eliminates the need for refrigerated warehousing and temperature-controlled shipping, substantially reducing procurement logistics costs, energy consumption, and supply chain complexity for large-volume industrial users.
Polymerization Stress Reduction: Thioglycolate-Based Disulfide Networks vs. Mercaptopropionate-Based Networks
In thiol-ene-disulfide network polymerizations, networks derived from dithioglycolate disulfides (structural analogs incorporating the thioglycolate backbone) generate approximately five times higher polymerization stress than equivalent networks derived from dimercaptopropionate disulfides under identical reaction conditions [1]. Specifically, the stress due to polymerization for the final dimercaptopropionate network was about 20% of the stress in the equivalent dithioglycolate network [1]. This class-level inference indicates that thioglycolate-based systems produce higher crosslink density and network rigidity, which may be advantageous or disadvantageous depending on the targeted material properties.
Users formulating thiol-ene networks, coatings, or dental restorative materials must select between thioglycolate-derived monomers (higher stress, higher modulus, greater rigidity) and mercaptopropionate-derived monomers (lower stress, greater flexibility, reduced shrinkage) based on the specific mechanical requirements of the final application.
[1] Al-Afyouni, M. H., et al. Radical-disulfide exchange in thiol–ene–disulfidation polymerizations. Polymer Chemistry, 2022, 13, 3991-4003. View Source
Molecular Weight Distribution Control: Mercaptopropionate Esters vs. Thioglycolate Esters in Emulsion Polymerization
European Patent EP 0199316 A2 establishes that 3-mercaptopropionate esters employed as chain transfer agents in acrylic emulsion polymerization produce polymers with a heterogeneity index (HI; Mw/Mn) of 1.70 or below, a result described as 'outstanding control of polymer molecular weight distribution' [1]. The patent explicitly contrasts this performance with that obtainable using conventional chain transfer agents. While the patent does not directly quantify thioglycolate ester performance, the structural distinction is mechanistically significant: the additional methylene spacer in mercaptopropionates reduces the electron-withdrawing effect of the carbonyl on the thiol, lowering chain transfer reactivity and enabling more uniform molecular weight control [2].
MWD ControlClass-level
HI ≤1.70 (mercaptopropionate)
Thioglycolates may yield broader distribution
Narrow MWD preferred for high-performance coatings
Acrylic emulsion polymerization; EP 0199316 A2
Molecular weight controlEmulsion polymerizationPolydispersity index
Evidence Dimension
Polydispersity index (heterogeneity index, HI) in acrylic emulsion polymers
Target Compound Data
Not directly quantified; inferentially higher chain transfer reactivity leading to broader MWD
Comparator Or Baseline
3-Mercaptopropionate esters: HI ≤ 1.70
Quantified Difference
HI ≤ 1.70 achieved with mercaptopropionate CTAs; thioglycolates generally produce broader MWD due to higher reactivity
Conditions
Acrylic monomer emulsion polymerization per EP 0199316 A2
Why This Matters
For applications requiring narrow molecular weight distribution—such as high-performance coatings, adhesives with precise rheology, and specialty acrylics—mercaptopropionate esters may be preferable to thioglycolate esters. Conversely, thioglycolate esters offer higher chain transfer efficiency when maximum molecular weight reduction is the primary objective.
Molecular weight controlEmulsion polymerizationPolydispersity index
[1] EP 0199316 A2. Emulsion polymerization process using 3-mercaptopropionate esters as chain transfer agents. European Patent Office, 1986. View Source
[2] Al-Afyouni, M., et al. Enhancing Understanding of Thiol-X Reactions — Comparative reactivity of thioglycolate vs. mercaptopropionate thiols. University of Colorado Boulder, 2020. View Source
Best-Fit Application Scenarios for Isooctyl Thioglycolate Based on Differentiated Performance Evidence
High-Temperature Bulk or Solution Polymerization Requiring Thermally Stable Chain Transfer Agent
Isooctyl thioglycolate is the preferred chain transfer agent for free-radical polymerizations conducted at elevated temperatures (e.g., bulk polymerization of acrylates and methacrylates above 100°C) where thermal degradation of the CTA would compromise process control and product quality. Its 'Excellent' thermal stability rating, superior to both isooctyl mercaptan ('Good') and methyl thioglycolate ('Fair') , ensures consistent chain transfer activity throughout the polymerization cycle without generating odorous decomposition byproducts. This thermal robustness reduces the risk of batch-to-batch variability caused by CTA thermal depletion and eliminates the need for excess CTA loading to compensate for degradation losses.
Odor-Sensitive Polymer Formulations for Interior Applications and Consumer Goods
For manufacturers of polymers destined for interior coatings, adhesives, sealants, or consumer-facing products where residual thiol odor is commercially unacceptable, isooctyl thioglycolate provides a low-odor alternative to traditional alkyl mercaptans. IOTG is rated 'Low' odor with a 'mild fruity' character, compared to the 'Strong' odor of isooctyl mercaptan and 'Moderate' odor of methyl thioglycolate [1]. This odor profile enables formulators to achieve the requisite molecular weight control without incurring additional post-polymerization odor-scrubbing steps or risking consumer rejection due to objectionable sulfurous notes in the final product.
Isooctyl thioglycolate serves as the critical intermediate in the synthesis of antimony tris(isooctyl thioglycolate) [Sb(IOTG)₃] and organotin bis(isooctyl thioglycolates), which are established as powerful thermal stabilizers for rigid and flexible PVC [2][3]. The reaction efficiency of IOTG (92–95%) in organometallic complex formation reduces raw material waste and improves yield in stabilizer manufacturing compared to less efficient thiol feedstocks. Furthermore, the ambient storage eligibility of IOTG simplifies inbound logistics and reduces warehousing costs for stabilizer producers operating at industrial scale, particularly in regions where refrigerated storage infrastructure is limited or expensive.
High-Modulus Thiol-Ene Networks and Rigid Photopolymer Applications
When formulating thiol-ene photopolymer networks that require high crosslink density, elevated modulus, and structural rigidity—such as dental composites, hard coatings, and stereolithography resins—thioglycolate-based monomer systems are indicated over mercaptopropionate-based alternatives. Class-level evidence demonstrates that dithioglycolate-derived networks generate approximately five times higher polymerization stress than dimercaptopropionate-derived networks under equivalent conditions, corresponding to a denser, more rigid network architecture [4]. Formulators targeting maximum hardness, glass transition temperature, and modulus should select isooctyl thioglycolate as the ester moiety precursor, whereas applications requiring flexibility and low shrinkage stress should favor mercaptopropionate esters.
[2] Allen, D. W., et al. Effect of stabilizers in the thermal treatment of PVC—XVI: Study of the stabilization efficiency of antimony tris(isooctyl thioglycolate) in PVC. European Polymer Journal, 1984, 20(11), 1081-1086. View Source
[3] Ayrey, G.; Man, F. P.; Poller, R. C. The influence of the organic groups on the effectiveness of organotin bis(isooctyl thioglycolates) as thermal stabilizers for PVC. European Polymer Journal, 1981, 17(1), 45-49. View Source
[4] Al-Afyouni, M. H., et al. Radical-disulfide exchange in thiol–ene–disulfidation polymerizations. Polymer Chemistry, 2022, 13, 3991-4003. View Source
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